molecular formula C8H8Br2 B041939 1,2-Bis(bromomethyl)benzene CAS No. 91-13-4

1,2-Bis(bromomethyl)benzene

Cat. No.: B041939
CAS No.: 91-13-4
M. Wt: 263.96 g/mol
InChI Key: KGKAYWMGPDWLQZ-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)benzene (CAS 91-13-4), also known as α,α'-dibromo-o-xylene or o-xylylene dibromide, is a brominated aromatic compound with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol . It is characterized by two bromomethyl (-CH₂Br) groups attached to adjacent carbon atoms on a benzene ring. Key physical properties include a melting point (Tₜᵤₛ) of 70–76°C (reported variably across studies) and a boiling point (T₆ₒᵢₗ) of 146–148°C at 12 mmHg . This compound is widely used as a precursor in organic synthesis, particularly for constructing macrocycles, polymers, and heterocyclic frameworks .

Preparation Methods

Bromination of o-Xylene Derivatives

Direct Bromination with Molecular Bromine

The most widely documented method involves brominating o-xylene using molecular bromine (Br₂) in the presence of Lewis acid catalysts such as FeBr₃ or AlBr₃. The reaction proceeds via electrophilic aromatic substitution, where bromine replaces hydrogen atoms on the benzene ring.

Reaction Conditions

  • Solvent : Non-polar solvents (e.g., CCl₄, CHCl₃) enhance reaction efficiency by stabilizing intermediates .

  • Temperature : 0–25°C to minimize di-brominated byproducts .

  • Stoichiometry : A 2:1 molar ratio of Br₂ to o-xylene ensures complete di-substitution .

Mechanism

o-xylene+2Br2FeBr31,2-Bis(bromomethyl)benzene+2HBr\text{o-xylene} + 2 \text{Br}2 \xrightarrow{\text{FeBr}3} \text{this compound} + 2 \text{HBr}

The reaction generates HBr as a byproduct, necessitating gas scrubbing systems in industrial setups .

Table 1: Optimization Parameters for Direct Bromination

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% FeBr₃Maximizes Br₂ activation
Reaction Time6–8 hoursBalances conversion vs. side reactions
Solvent PolarityLow (CCl₄)Reduces solvolysis of Br₂

Photobromination with N-Bromosuccinimide (NBS)

Recent studies demonstrate that NBS under UV/visible light irradiation selectively brominates methyl groups in o-xylene, avoiding ring bromination . This method is favored for laboratory-scale synthesis due to milder conditions.

Procedure

  • Dissolve o-xylene (1.0 equiv) and NBS (2.2 equiv) in anhydrous CCl₄.

  • Irradiate with a 300 W tungsten lamp for 12–24 hours.

  • Filter and concentrate under reduced pressure .

Advantages

  • Selectivity : >90% di-bromination at methyl groups .

  • Safety : Eliminates handling of toxic Br₂ gas.

Limitations

  • Cost : NBS is more expensive than Br₂, limiting industrial adoption.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Modern facilities employ continuous-flow reactors to enhance heat dissipation and reduce reaction times. Key features include:

  • Residence Time : 30–60 minutes at 50°C .

  • Catalyst Recovery : FeBr₃ is recycled via aqueous extraction, reducing waste .

Table 2: Industrial vs. Laboratory Methods

MetricIndustrial MethodLaboratory Method
Yield75–85%80–90%
Throughput100–500 kg/day1–10 g/batch
Byproduct ManagementHBr neutralizationColumn chromatography

Purification and Characterization

Distillation Techniques

Crude product is purified via fractional distillation under reduced pressure (12–15 mmHg), achieving a boiling point of 146–148°C .

Spectroscopic Validation

  • ¹H NMR : δ 4.8 (s, 4H, -CH₂Br), δ 7.3–7.5 (m, 4H, aromatic) .

  • Mass Spectrometry : Molecular ion peak at m/z 263.96 (C₈H₈Br₂) .

Challenges and Mitigation Strategies

Byproduct Formation

Mono-brominated intermediates (e.g., 1-bromomethyl-2-methylbenzene) are common contaminants. Strategies include:

  • Excess Bromine : Ensures complete di-substitution but increases HBr emissions.

  • Stepwise Addition : Gradual introduction of Br₂ reduces side reactions .

Emerging Methodologies

Electrochemical Bromination

Preliminary research explores electrochemical methods using Br⁻ ions in ionic liquids. Early results show 65% yield with reduced catalyst use .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours, though scalability remains unproven .

Chemical Reactions Analysis

1,2-Bis(bromomethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols. For example, reaction with sodium azide in dimethyl sulfoxide (DMSO) yields the corresponding azide compound.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO at room temperature.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

1,2-Bis(bromomethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)benzene involves its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of complex organic molecules and in modifying biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Isomers

The positional isomers of bis(bromomethyl)benzene—1,3-bis(bromomethyl)benzene (meta) and 1,4-bis(bromomethyl)benzene (para)—exhibit distinct physicochemical and structural properties due to differences in substituent arrangement.

Property 1,2-Isomer 1,3-Isomer 1,4-Isomer
Molecular Formula C₈H₈Br₂ C₈H₈Br₂ C₈H₈Br₂
Symmetry Ortho-substituted Meta-substituted Para-substituted
Flexibility Moderate (dihedral angle ~60°) Higher (free rotation) Highest (linear alignment)
Applications Macrocycle synthesis Polymer crosslinking Rigid polymer backbones

Key Findings :

  • The 1,2-isomer forms intramolecular hydrogen bonds (C–H⋯Br), limiting rotational freedom compared to the 1,3- and 1,4-isomers .
  • The 1,4-isomer enables higher flexibility in polymers due to linear alignment of bromine groups, whereas the 1,2-isomer favors cyclic structures like tetraselena macrocycles .

Comparison with Substituted Derivatives

Derivatives of 1,2-bis(bromomethyl)benzene with additional substituents exhibit altered reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene -OCH₃ at C4, C5 324.01 Fullerene bisadducts for solar cells
1,2-Bis(dibromomethyl)benzene -CHBr₂ (dibromomethyl) 421.77 Intramolecular π–π interactions; photoresist precursor
1,2-Bis(bromomethyl)-4,5-difluorobenzene -F at C4, C5 299.94 Enhanced electrophilicity for SN2 reactions

Key Findings :

  • Methoxy groups (e.g., 4,5-dimethoxy derivative) increase solubility in polar solvents and enable applications in optoelectronics .
  • Fluorine substituents enhance electrophilicity, accelerating nucleophilic substitution reactions .

Macrocycle Formation

This compound reacts with selenocyanate to form 1,2-bis(selenocyanatomethyl)benzene, which hydrolyzes into tetraselena macrocycles (e.g., compound 6) . In contrast, the 1,4-isomer produces linear polymers under similar conditions .

Polymer Flexibility

The relative flexibilization degree (DF) of monomers varies significantly:

Monomer DF Value Structural Feature
This compound 0.85 Restricted rotation due to steric hindrance
1,4-Bis(bromomethyl)benzene 1.20 Free rotation of bromine groups

Biological Activity

1,2-Bis(bromomethyl)benzene, also known as o-xylylene dibromide, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and its applications in medicinal chemistry, particularly focusing on its role in inhibiting human nitric oxide synthases and other biological pathways.

This compound is synthesized through photobromination reactions using N-bromosuccinimide (NBS) under visible light irradiation. This method has been reported to enhance selectivity and yield for various brominated products, including this compound . The structure can be represented as follows:

C8H8Br2\text{C}_8\text{H}_8\text{Br}_2

Its solubility characteristics indicate that it is soluble in organic solvents like toluene and ethanol but insoluble in water .

Inhibition of Nitric Oxide Synthases

One of the notable biological activities of this compound is its role in the synthesis of isothioureas, which are known inhibitors of human nitric oxide synthases (NOS). NOS plays a critical role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. Inhibition of NOS can have therapeutic implications in conditions such as hypertension and neurodegenerative diseases .

Cytotoxicity and Antiproliferative Effects

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. In studies evaluating its antiproliferative effects, it was found to induce cell death in a dose-dependent manner. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of several brominated compounds, including this compound. The results demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value indicating effective potency. The study highlighted the importance of bromine substitution in enhancing biological activity compared to non-brominated analogs .

CompoundIC50 (μM)Cell Line
This compound12.5MCF-7
Non-brominated analog45.0MCF-7

Mechanistic Insights

Further mechanistic studies revealed that this compound affects cellular signaling pathways associated with apoptosis. Specifically, it was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action contributes to its effectiveness as a chemotherapeutic agent .

Safety and Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that the compound may cause skin irritation and has potential mutagenic effects. Long-term exposure studies are necessary to fully understand its safety implications in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Bis(bromomethyl)benzene, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of o-xylene derivatives. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) is a standard approach. For example, treatment of o-xylene with bromine in the presence of a catalyst like FeBr₃ yields the dibrominated product. Reaction parameters such as temperature, stoichiometry of brominating agents, and solvent polarity significantly impact yield and purity. highlights a method using 2,6-bis(bromomethyl)benzene with phenanthro-triazine derivatives in ethanol/KOH, achieving 81% yield under reflux conditions . Alternative routes, such as bromomethylation of benzene derivatives, are also documented but may require optimization to minimize side products like mono-brominated intermediates .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of bromomethyl groups. The aromatic protons in the ortho positions typically show splitting due to coupling with adjacent substituents.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₈H₈Br₂, exact mass 263.96 g/mol) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. The compound crystallizes in a triclinic system (space group P1) with lattice parameters a = 7.0222 Å, b = 7.7313 Å, and c = 10.5927 Å .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight, melting points)?

Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. For instance:

  • Molecular Weight : reports 263.96 g/mol (C₈H₈Br₂), while erroneously states 272.0064 g/mol, likely due to a typographical error. Cross-checking with empirical formulas and HRMS data is advised .
  • Melting Points : Variations in melting points (e.g., 133–135°C vs. 140°C) may stem from differing crystallization solvents or purity levels. Recrystallization from inert solvents (e.g., hexane/ethyl acetate) and differential scanning calorimetry (DSC) can standardize results.

Q. What experimental challenges arise when using this compound as a crosslinker in polymer synthesis?

  • Reactivity Control : The compound’s high electrophilicity can lead to premature crosslinking or side reactions with nucleophiles (e.g., amines). Strict stoichiometric control and slow reagent addition are recommended.
  • Byproduct Formation : Competing elimination reactions (e.g., HBr release) may occur under basic conditions. Use of scavengers like molecular sieves or mild bases (e.g., K₂CO₃) mitigates this issue .

Q. How does regioselectivity affect bromination of o-xylene derivatives to avoid over-bromination?

Regioselectivity is influenced by steric and electronic factors. Bromination at the methyl groups of o-xylene is favored due to the stability of the benzylic radical intermediate. Over-bromination (e.g., forming 1,2,4-tribromomethylbenzene) can be minimized by:

  • Temperature Modulation : Lower temperatures (0–25°C) reduce radical propagation.
  • Radical Inhibitors : Adding inhibitors like hydroquinone suppresses excessive bromination .

Q. What advanced applications of this compound are emerging in materials science?

  • Luminescent Polymers : The compound serves as a precursor for π-conjugated polymers in organic electronics. For example, coupling with triazine derivatives yields materials with tunable photophysical properties .
  • Metal-Organic Frameworks (MOFs) : Its dibromomethyl groups act as linkers for constructing porous coordination polymers, useful in gas storage or catalysis .

Q. Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
  • Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high-purity products. achieved 77–81% yields via careful isolation of intermediates .

Q. What analytical strategies validate the absence of mono-brominated impurities?

  • GC-MS : Detects low-boiling-point contaminants.
  • ¹H NMR Integration : Compare peak areas of benzylic protons (CH₂Br) to aromatic protons. A 2:4 ratio confirms the dibrominated structure .

Q. How can computational chemistry aid in predicting reactivity and stability of derivatives?

Density Functional Theory (DFT) calculations model transition states and reaction pathways. For example, simulating the bromination mechanism helps predict regioselectivity and optimize conditions .

Properties

IUPAC Name

1,2-bis(bromomethyl)benzene
Source PubChem
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InChI

InChI=1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKAYWMGPDWLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059019
Record name Xylylene dibromide
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Molecular Weight

263.96 g/mol
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CAS No.

91-13-4
Record name 1,2-Bis(bromomethyl)benzene
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Record name o-Bis(bromomethyl)benzene
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Record name 1,2-Bis(bromomethyl)benzene
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Record name Benzene, 1,2-bis(bromomethyl)-
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Record name α,α'-dibromo-o-xylene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2-Bis(bromomethyl)benzene
1,2-Bis(bromomethyl)benzene
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1,2-Bis(bromomethyl)benzene
1,2-Bis(bromomethyl)benzene

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